REACTION_CXSMILES
|
[CH3:1][O:2][NH:3][C:4](=[O:10])[CH:5]([Br:9])[CH2:6][CH2:7]Br.[H-].[Na+]>C1C=CC=CC=1>[CH3:1][O:2][N:3]1[CH2:7][CH2:6][CH:5]([Br:9])[C:4]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
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1400 g
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Type
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reactant
|
Smiles
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CONC(C(CCBr)Br)=O
|
Name
|
|
Quantity
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5 L
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
125 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was cooled with an iced water bath
|
Type
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CUSTOM
|
Details
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After the reaction
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Type
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WASH
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Details
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the product mixture was washed with a saturated, aqueous salt solution
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Type
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DRY_WITH_MATERIAL
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Details
|
It was dried with magnesium sulfate
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Type
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DISTILLATION
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Details
|
Then benzene was distilled out
|
Type
|
CUSTOM
|
Details
|
The product was purified with the column chromatography
|
Type
|
ADDITION
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Details
|
a mixture of acetaone and benzene
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Name
|
|
Type
|
product
|
Smiles
|
CON1C(C(CC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |